2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide
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Overview
Description
The compound “2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Molecular Structure Analysis
The molecular formula of the compound is C24H17N3O4 . The average mass is 411.409 Da and the monoisotopic mass is 411.121918 Da .Scientific Research Applications
Radiopharmaceutical Development
This compound has been explored in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET). For instance, derivatives like [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have shown promise in targeting peripheral benzodiazepine receptors (PBRs), which are potentially relevant in neurodegenerative disorders (Fookes et al., 2008).
Chemical Synthesis and Biological Evaluation
Chemical synthesis methods have been developed for creating various analogs of this compound. These analogs have been evaluated for their biological activities, such as inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell growth (Gangjee et al., 2007).
Aldose Reductase Inhibition
Some derivatives have been tested as inhibitors of aldose reductase (ALR2), exhibiting potential for managing complications in diabetic patients (La Motta et al., 2007).
Exploration in Antifolate and Antitumor Activities
The compound's derivatives have been explored for their antifolate and antitumor properties. These studies involve examining the effects of structural changes on the compound's efficacy in inhibiting tumor cell growth (Gangjee et al., 2000).
Antimicrobial and Antioxidant Properties
Some derivatives of this compound have also been investigated for their antimicrobial activities. Additionally, their antioxidant properties have been assessed, which could have implications for various therapeutic applications (Al-Haiza et al., 2003).
Molecular Imaging in Cancer
Derivatives of this compound have been used in developing novel translocator protein (TSPO) ligands for PET imaging in cancer. These studies aim to improve molecular imaging techniques for better cancer detection and monitoring (Tang et al., 2013).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide' involves the condensation of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine with diethylacetamide in the presence of a suitable condensing agent.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine", "Diethylacetamide", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "To a stirred solution of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine (1 equiv) in a suitable solvent (e.g. DMF, DMSO), add the diethylacetamide (2 equiv) and the condensing agent (1.5 equiv).", "Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
CAS No. |
877656-84-3 |
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.427 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-23(4-2)18(26)14-24-19-16-12-8-9-13-17(16)29-20(19)21(27)25(22(24)28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
UXCRCBDWUCXCOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
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